Amlodipine Mesylate's Core Mechanism of Action on L-type Calcium Channels: An In-depth Technical Guide
Amlodipine Mesylate's Core Mechanism of Action on L-type Calcium Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular and cellular mechanisms by which amlodipine (B1666008) mesylate, a third-generation dihydropyridine (B1217469) calcium channel blocker, exerts its therapeutic effects through the modulation of L-type calcium channels. This document delves into the quantitative aspects of its binding kinetics, the intricacies of its interaction with the channel, and the experimental methodologies used to elucidate these mechanisms.
Introduction: The Role of L-type Calcium Channels and Amlodipine's Therapeutic Significance
Voltage-gated L-type calcium channels (LTCCs) are critical mediators of calcium influx into excitable cells, including vascular smooth muscle and cardiac myocytes.[1][2] This influx triggers a cascade of events leading to muscle contraction.[1][3] Amlodipine, a widely prescribed medication for hypertension and angina, selectively inhibits these channels, leading to vasodilation and a reduction in cardiac workload.[3][4][5][6] Its unique pharmacokinetic profile, characterized by a slow onset and long duration of action, is a direct consequence of its distinct interaction with the L-type calcium channel.[7][8]
Molecular Mechanism of Action: A Multi-faceted Interaction
Amlodipine's interaction with the L-type calcium channel is complex, involving voltage-dependent binding, allosteric modulation, and a preference for specific channel states.
Binding to the Dihydropyridine Receptor Site
Amlodipine, like other dihydropyridines, binds to a specific receptor site on the α1 subunit of the L-type calcium channel.[9] Structural studies have revealed that this binding site is located on the external, lipid-facing surface of the pore module, at the interface of two subunits.[9][10] This interaction is not a simple occlusion of the pore but rather an allosteric modulation of channel function.[4][10]
Voltage- and Use-Dependence
The inhibitory action of amlodipine is both voltage- and use-dependent.[11][12] Its potency is significantly enhanced at more depolarized membrane potentials.[11][13] This is because amlodipine exhibits a higher affinity for the activated and inactivated states of the channel compared to the resting state.[10] Consequently, in tissues where cells are persistently depolarized, such as in hypertensive vascular smooth muscle, amlodipine's blocking effect is more pronounced.[10] Furthermore, the inhibitory effect of amlodipine increases with the frequency of channel activation, a property known as use-dependence.[11][12]
Effects on Channel Gating
Amlodipine modulates the gating properties of the L-type calcium channel. It shifts the steady-state inactivation curve to more hyperpolarized potentials, meaning that the channels become inactivated at more negative membrane potentials.[11][14] Studies have shown that S-amlodipine, the active enantiomer, shifts both the steady-state activation and inactivation curves to the left.[15] This alteration in gating kinetics contributes to the overall reduction in calcium influx.
Slow Onset and Offset of Action
A distinguishing feature of amlodipine is its slow onset of action and prolonged duration of effect.[7] This is attributed to its slow association with and dissociation from the dihydropyridine binding site.[8] Radioligand binding studies have demonstrated that amlodipine dissociates very slowly from its binding sites.[8] This slow kinetic profile contributes to its long half-life and allows for once-daily dosing.[1]
Quantitative Data on Amlodipine-LTCC Interaction
The following tables summarize key quantitative data from various studies, providing a comparative view of amlodipine's affinity and potency.
Table 1: Binding Affinity (Kd) of Amlodipine for L-type Calcium Channels
| Preparation | Radioligand | Kd (nM) | Reference |
| Rat Cardiac Membranes | (-)[3H]Amlodipine | 1.64 ± 0.17 | [8] |
| Rat Cardiac Membranes | (-)[3H]Amlodipine | 1.68 ± 0.12 | [16] |
Table 2: Inhibitory Potency (IC50) of Amlodipine on L-type Calcium Channels
| Preparation | Method | IC50 | Reference |
| Depolarised Rat Aorta | Ca2+-induced contractions | 1.9 nM | [7] |
| Rat Aorta (45 mM K+) | Depolarising step-induced contractions | 19.4 nM | [7] |
| CaVAb (bacterial model) | Electrophysiology (after pulse train) | 10 nM | [10] |
| CaVAb I199S mutant | Electrophysiology | 112 nM | [10] |
| L-type Ca2+ channels (oocytes) | Electrophysiology (-100 mV holding potential) | 2.4 µM | [17] |
| N-type Ca2+ channels (oocytes) | Electrophysiology (-100 mV holding potential) | 5.8 µM | [17] |
| Quaternary Amlodipine | Radioligand DHP binding | 4.2 ± 0.6 µM | [18][19] |
Table 3: Effects of S-Amlodipine on L-type Calcium Channel Current in Rat Ventricular Myocytes
| Concentration | % Inhibition of ICa-L | Half-inactivation Voltage (mV) |
| 0.1 µM | 1.5 ± 0.2 | -27.16 ± 4.48 |
| 0.5 µM | 25.4 ± 5.3 | -28.69 ± 4.52 |
| 1 µM | 65.2 ± 7.3 | -31.19 ± 4.17 |
| 5 µM | 78.4 ± 8.1 | -32.63 ± 4.34 |
| 10 µM | 94.2 ± 5.0 | -35.16 ± 4.46 |
| Reference:[14][15] |
Experimental Protocols
The understanding of amlodipine's mechanism of action has been built upon a foundation of key experimental techniques.
Patch-Clamp Electrophysiology
-
Objective: To directly measure the effect of amlodipine on the ionic currents flowing through L-type calcium channels in single cells.
-
Methodology:
-
Cell Preparation: Isolation of single cells, such as ventricular myocytes or vascular smooth muscle cells.[11][14]
-
Recording Configuration: The whole-cell patch-clamp technique is typically employed.[14][20] A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is then ruptured to allow electrical access to the cell's interior.
-
Voltage Protocol: A series of voltage steps are applied to the cell to activate, inactivate, and de-inactivate the L-type calcium channels. The resulting currents are recorded.
-
Drug Application: Amlodipine is applied to the extracellular solution at various concentrations.
-
Data Analysis: The effects of amlodipine on peak current amplitude, current-voltage relationship, steady-state activation and inactivation, and recovery from inactivation are analyzed.[11][14]
-
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Kd) and density (Bmax) of amlodipine to its receptor site on the L-type calcium channel.
-
Methodology:
-
Membrane Preparation: Isolation of membrane fragments rich in L-type calcium channels, such as from cardiac or skeletal muscle.[8][16]
-
Radioligand: A radiolabeled form of amlodipine, such as (-)[3H]amlodipine, is used.
-
Incubation: The membrane preparation is incubated with increasing concentrations of the radioligand.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: Scatchard analysis is performed to determine the Kd and Bmax values.[21] Competition binding assays with other calcium channel blockers can also be performed to characterize the binding site.[8][16]
-
Calcium Imaging
-
Objective: To visualize and quantify changes in intracellular calcium concentration in response to amlodipine.
-
Methodology:
-
Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 or Fura-5F.[22][23]
-
Stimulation: Cells are stimulated to induce calcium influx through L-type calcium channels.
-
Drug Application: Amlodipine is applied to the cells.
-
Imaging: Changes in fluorescence intensity, which correlate with changes in intracellular calcium concentration, are monitored using fluorescence microscopy.
-
Data Analysis: The effect of amlodipine on the amplitude and kinetics of the calcium signal is quantified.
-
Visualizing the Mechanism: Signaling Pathways and Workflows
Signaling Pathway of L-type Calcium Channel Blockade by Amlodipine
Caption: Amlodipine's blockade of L-type calcium channels inhibits calcium influx, leading to vasodilation.
Experimental Workflow for Patch-Clamp Electrophysiology
Caption: Workflow for assessing amlodipine's effect on L-type calcium channels using patch-clamp.
Logical Relationship of Amlodipine's Voltage-Dependent Action
References
- 1. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. What is the mechanism of Amlodipine? [synapse.patsnap.com]
- 4. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Amlodipine Mesylate? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Calcium channel blocking properties of amlodipine in vascular smooth muscle and cardiac muscle in vitro: evidence for voltage modulation of vascular dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The unique binding properties of amlodipine: a long-acting calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The action of amlodipine on voltage-operated calcium channels in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bps.ac.uk [bps.ac.uk]
- 13. Cellular electrophysiology of amlodipine: probing the cardiac L-type calcium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Changes of action potential and L-type calcium channel current of Sprague-Dawley rat ventricular myocytes by different amlodipine isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. (-)[3H]amlodipine binding to rat cardiac membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Discovery and Development of Calcium Channel Blockers [frontiersin.org]
- 18. Inhibition of cardiac L-type calcium channels by quaternary amlodipine: implications for pharmacokinetics and access to dihydropyridine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. go.drugbank.com [go.drugbank.com]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. L-type calcium channel blockers at therapeutic concentrations are not linked to CRAC channels and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
